molecular formula C₁₅H₂₄F₃NO₈ B1161651 Adipoyl-L-carnitine trifluoroacetate

Adipoyl-L-carnitine trifluoroacetate

Cat. No.: B1161651
M. Wt: 403.35
Attention: For research use only. Not for human or veterinary use.
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Description

Adipoyl-L-carnitine trifluoroacetate (CAS: 102636-83-9) is a chemically modified derivative of L-carnitine, where the adipoyl group (a six-carbon dicarboxylic acid) is esterified to the carnitine backbone, and the trifluoroacetate (TFA) counterion enhances solubility and stability. This compound is primarily utilized in biochemical and pharmaceutical research, particularly in studies involving fatty acid metabolism, mitochondrial transport, and lipidomics . It is commercially available as a high-purity standard for applications such as HPLC analysis and metabolic pathway investigations .

Properties

Molecular Formula

C₁₅H₂₄F₃NO₈

Molecular Weight

403.35

Synonyms

(R)-3-Carboxy-2-[(5-carboxy-1-oxopentyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt Trifluoroacetate;  (R)-3-((5-Carboxypentanoyl)oxy)-4-(trimethylammonio)butanoate Trifluoroacetate

Origin of Product

United States

Comparison with Similar Compounds

Malonyl-L-Carnitine Trifluoroacetate

  • Structure : Features a malonyl group (three-carbon dicarboxylic acid) attached to L-carnitine, with a TFA counterion.
  • Applications : Used in studies of malonyl-CoA metabolism and insulin resistance. Unlike adipoyl-L-carnitine, its shorter acyl chain limits its utility in long-chain fatty acid transport studies .
  • Solubility : Higher aqueous solubility compared to adipoyl-L-carnitine due to the shorter carbon chain .

trans-2-Octenoyl-L-Carnitine

  • Structure: Contains an eight-carbon monounsaturated acyl group (trans-2-octenoyl) without a TFA counterion (CAS: 152064-94-3).
  • Applications : Critical for research on β-oxidation of unsaturated fatty acids. The absence of TFA reduces its stability in acidic conditions compared to this compound .
  • Metabolic Role : Preferentially transported into mitochondria for oxidation, unlike adipoyl-L-carnitine, which may accumulate in peroxisomes due to its longer chain .

3-Methylcrotonyl L-Carnitine Chloride

  • Structure : Branched-chain acyl group (3-methylcrotonyl) with a chloride counterion.
  • Applications: Used to study branched-chain amino acid catabolism disorders. The chloride ion offers different solubility and ionization properties compared to TFA, affecting HPLC retention times .

Suberoyl L-Carnitine (Lithium Salt)

  • Structure : Eight-carbon suberoyl group with a lithium counterion.
  • Applications : Lithium salts are preferred for nuclear magnetic resonance (NMR) studies due to their diamagnetic properties. However, lithium salts are less stable in aqueous solutions than TFA derivatives like this compound .

Data Table: Key Properties of Selected Acyl-Carnitines

Compound Name Acyl Chain Length Counterion CAS Number Solubility (Water) Primary Research Use
This compound 6 (dicarboxylic) Trifluoroacetate 102636-83-9 Moderate Mitochondrial/peroxisomal transport
Malonyl-L-carnitine trifluoroacetate 3 (dicarboxylic) Trifluoroacetate N/A High Insulin signaling
trans-2-Octenoyl-L-carnitine 8 (monounsaturated) None 152064-94-3 Low β-Oxidation studies
3-Methylcrotonyl L-Carnitine Chloride 5 (branched) Chloride N/A Moderate Metabolic disorders

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